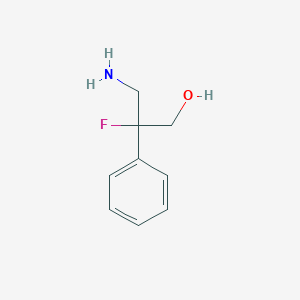
3-Amino-2-fluoro-2-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluoro-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule that contains an amino group, a fluoro group, and a phenyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluorophenylacetonitrile with borane-tetrahydrofuran complex in tetrahydrofuran at 75°C for 2 hours . Another method includes the addition of methanol followed by hydrogen chloride in 1,4-dioxane, with the mixture being heated to reflux for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Applications De Recherche Scientifique
3-Amino-2-fluoro-2-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 3-amino-2-fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. It acts primarily as a selective norepinephrine releasing agent, indirectly activating adrenergic receptors . This mechanism is similar to that of other sympathomimetic agents, which induce the release of neurotransmitters to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: A substituted amphetamine that acts as a norepinephrine releasing agent.
Ephedrine: A sympathomimetic amine used in the treatment of asthma and nasal congestion.
Pseudoephedrine: A stereoisomer of ephedrine used as a decongestant.
Uniqueness
3-Amino-2-fluoro-2-phenylpropan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
3-amino-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,12H,6-7,11H2 |
Clé InChI |
RQRGUVHBPQQCNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN)(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)

![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
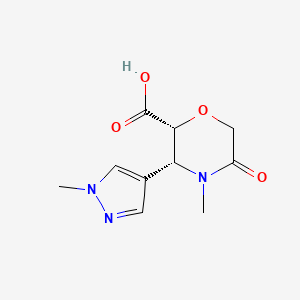


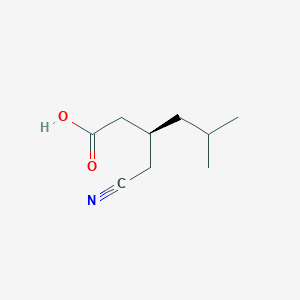
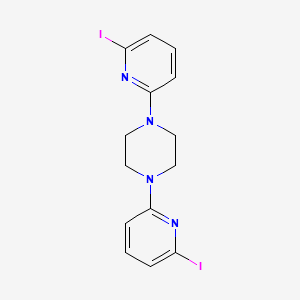
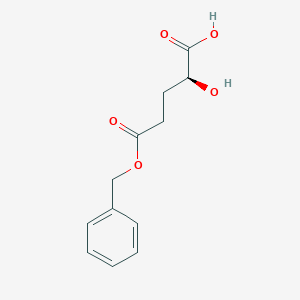
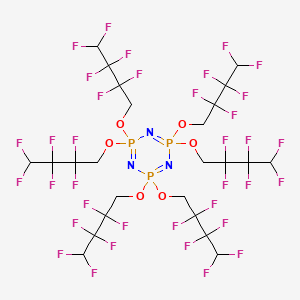
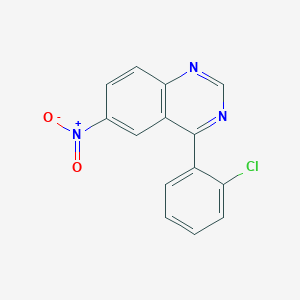

![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
